2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one
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Overview
Description
2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a bromophenyl group and a pyrazolo-diazepine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one typically involves the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids (HPAs). This method is known for its high yields and short reaction times, making it efficient for both electron-releasing and electron-withdrawing substituted derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and scalable reaction conditions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvent systems to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepine: Shares a similar core structure but lacks the bromophenyl group.
1,5-Benzodiazepine: Contains a benzene ring fused to the diazepine core, differing from the pyrazolo-diazepine structure.
Uniqueness
The uniqueness of 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one lies in its specific structural features, such as the bromophenyl group and the pyrazolo-diazepine core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C13H12BrN3O |
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Molecular Weight |
306.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one |
InChI |
InChI=1S/C13H12BrN3O/c14-10-4-2-9(3-5-10)11-8-12-13(18)15-6-1-7-17(12)16-11/h2-5,8H,1,6-7H2,(H,15,18) |
InChI Key |
XVFAAYVMWQEJSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CC(=NN2C1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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